2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have chemiluminescent properties and show affinity for the adenosine receptor .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For instance, it has been found that pyrazolo[3,4-d]pyrimidine derivatives can react with various compounds to yield different products .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the IR and NMR spectra can provide information about the functional groups and structure of the molecule .科学的研究の応用
Metabolism and Pharmacokinetics
Studies have explored the metabolism, excretion, and pharmacokinetics of closely related compounds, highlighting their absorption, distribution, and excretion patterns in human subjects. For instance, research on INCB018424, a potent, selective inhibitor of Janus tyrosine kinase1/2, has provided insights into its rapid absorption, the predominance of the parent compound in circulation, and the identification of major metabolites, suggesting low circulating metabolite burden and significant absorption post-oral dosage (Shilling et al., 2010).
Neuropharmacological Effects
The neuropharmacological effects of related compounds have been studied, such as the comparison of abuse potential between indiplon and triazolam in humans, indicating similarities in psychomotor and cognitive impairment and subjective effects, which could provide a basis for understanding the neuroactive properties of similar compounds (Carter et al., 2007).
Environmental Exposure and Health Risks
Research has also focused on the environmental exposure to organophosphorus and pyrethroid pesticides, outlining the significance of understanding the extent of exposure, especially in vulnerable populations like children. This research is pertinent for evaluating the public health implications of chemical exposure and formulating regulatory policies (Babina et al., 2012).
Diagnostic Methods
The development of serological diagnostic methods for sensitivity to pyrazoline drugs, through the detection of IgE antibodies specific for pyrazoline derivatives, illustrates an application in allergy and immunology. This could potentially pave the way for developing diagnostic tests for sensitivities to a broader range of chemical compounds (Zhu et al., 1992).
将来の方向性
The future directions for research on “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” could involve further exploration of its synthesis, structure, reactivity, mechanism of action, and safety. Additionally, its potential applications in various fields such as medicine could be explored .
特性
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(22-12-11-16-7-3-1-4-8-16)14-25-15-23-20-18(21(25)28)13-24-26(20)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDVHAGZLUWHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。